molecular formula C19H22N2O B13415945 1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine

1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine

Cat. No.: B13415945
M. Wt: 298.4 g/mol
InChI Key: IDIJUWFVRXORPJ-MKQHWYKPSA-N
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Description

1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine is a deuterated derivative of a compound that features an indole structure. This compound is notable for its incorporation of deuterium atoms, which can influence its chemical and physical properties. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine typically involves multiple steps, including the introduction of deuterium atoms and the formation of the indole structure. The process may start with the deuteration of precursor molecules, followed by a series of reactions to construct the indole ring and attach the phenylmethoxy and ethanamine groups. Common reagents used in these reactions include deuterated solvents, catalysts, and protecting groups to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a probe to study reaction mechanisms and isotope effects due to the presence of deuterium.

    Biology: Employed in metabolic studies to trace the pathways and interactions of indole derivatives in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool to understand drug metabolism and pharmacokinetics.

    Industry: Utilized in the development of new materials and chemical processes that benefit from the unique properties of deuterated compounds.

Mechanism of Action

The mechanism of action of 1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can influence the compound’s binding affinity, stability, and metabolic fate. These effects are often studied using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the compound’s behavior at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine: A closely related compound with a similar structure but different substitution pattern on the indole ring.

    N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine: The non-deuterated version of the compound, used for comparison in isotope effect studies.

Uniqueness

1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine is unique due to its deuterium content, which imparts distinct chemical and physical properties. These properties make it valuable for research applications that require precise control over reaction mechanisms and metabolic pathways.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

298.4 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C19H22N2O/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15/h3-9,12-13,20H,10-11,14H2,1-2H3/i10D2,11D2

InChI Key

IDIJUWFVRXORPJ-MKQHWYKPSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C([2H])([2H])N(C)C

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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